

"validating the anticancer activity of Ethyl benzo[d]thiazole-6-carboxylate in vivo"

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Compound of Interest

Ethyl benzo[d]thiazole-6carboxylate

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In Vivo Anticancer Efficacy of Benzothiazole Derivatives: A Comparative Analysis

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vivo anticancer activity of several benzothiazole derivatives, offering insights into their therapeutic potential. While specific in vivo data for **Ethyl benzo[d]thiazole-6-carboxylate** is not publicly available, this guide focuses on structurally related benzothiazole compounds that have undergone in vivo evaluation, presenting their performance against various cancer models. This comparison includes data on tumor growth inhibition, experimental protocols, and implicated signaling pathways to aid in the evaluation of this promising class of anticancer agents.

Comparative Efficacy of Benzothiazole Derivatives in Vivo

The following table summarizes the in vivo anticancer activity of selected benzothiazole derivatives from preclinical studies, alongside standard chemotherapeutic agents for comparison.



Compound Name/Class	Animal Model	Tumor Model	Dosing Regimen	Key Efficacy Results	Reference
YLT322	BALB/c nude mice	HepG2 (liver) xenograft	50, 100, 150 mg/kg/day	66.7% tumor growth inhibition at 150 mg/kg.[1]	[1]
BALB/c nude mice	HCT116 (colorectal) xenograft	37.5, 75, 150 mg/kg/day	56.7% tumor growth inhibition at 150 mg/kg.[1]	[1]	
BTD (N-2- Benzothiazol yl-4-chloro-2- pyridinecarbo xamide)	BALB/c mice	CT26 (colorectal) syngeneic	Tolerable dose (not specified)	Significant reduction in tumor growth. [2][3][4]	[2][3][4]
XC-591	BALB/c mice	4T1 (breast) syngeneic	Not specified	Marked antitumor activity and suppression of pulmonary metastases. [5]	[5]
2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203)	Nude mice	Human breast and ovarian tumor xenografts	Not specified	Superior potency in vivo compared to parent compounds.	[6]
Cisplatin (Comparator)	Nude mice	Ovarian cancer xenograft	10 mg/kg (in a transferrin- conjugated form)	Effective tumor inhibition.[1]	[1]



Doxorubicin (Comparator)	BALB-neuT mice	Spontaneous breast cancer	Not specified	inhibition of breast cancer growth at a dose five times lower than the standard therapeutic dose when formulated in nanosponges .[3]	[3]
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Detailed Experimental Protocols In Vivo Xenograft Studies with YLT322

- Animal Model: Male BALB/c nude mice (4-6 weeks old).[1]
- Tumor Implantation: HepG2 or HCT116 cells were harvested and suspended in PBS. A volume of 0.1 mL containing 1 x 10^7 cells was injected subcutaneously into the right flank of each mouse.[1]
- Treatment: When tumors reached a volume of approximately 100-200 mm³, mice were randomized into vehicle control and treatment groups. YLT322 was administered orally once daily.[1]
- Efficacy Evaluation: Tumor volumes were measured every other day using calipers and calculated using the formula: (Length × Width²) / 2. At the end of the study, mice were euthanized, and tumors were excised and weighed.[1]
- Toxicity Assessment: Body weight was monitored throughout the study. At the end of the experiment, major organs were collected for histological examination.[1]

Syngeneic Tumor Model for BTD Evaluation



- Animal Model: Male BALB/c mice (6-8 weeks old).[2][4]
- Tumor Implantation: CT26 colorectal cancer cells were injected subcutaneously into the right flank of the mice.[2][4]
- Treatment: Once tumors were established, mice were treated with a tolerable dose of BTD. The exact dosage and administration route were not specified in the abstract.[2][4]
- Efficacy Evaluation: Tumor growth was monitored, and at the end of the study, tumors were excised. Immunohistochemistry was performed on tumor tissues to assess the expression of cleaved caspase-3, MMP9, and Ki-67.[3]
- Safety Assessment: Hematology, biochemical analysis, and H&E staining of major organs were conducted to evaluate the biosafety of BTD.[4]

Murine Breast Cancer Model for XC-591

- Animal Model: BALB/c mice.[5]
- Tumor Implantation: 4T1 murine mammary tumor cells were used to establish primary tumors. This model is also known for its propensity to metastasize to the lungs.[5]
- Treatment: XC-591 was administered orally (p.o.).[5]
- Efficacy Evaluation: The study assessed the effect of XC-591 on both the primary breast tumor and the development of pulmonary metastases.[5]

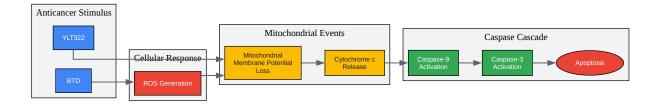
Signaling Pathways and Mechanisms of Action

The anticancer activity of these benzothiazole derivatives is attributed to their ability to modulate various cellular signaling pathways, primarily leading to apoptosis.

Mitochondrial Apoptosis Pathway

Both YLT322 and the novel benzothiazole derivative (BTD) were found to induce apoptosis through the mitochondrial intrinsic pathway.[1][3] This pathway is initiated by various intracellular stresses and converges on the mitochondria.





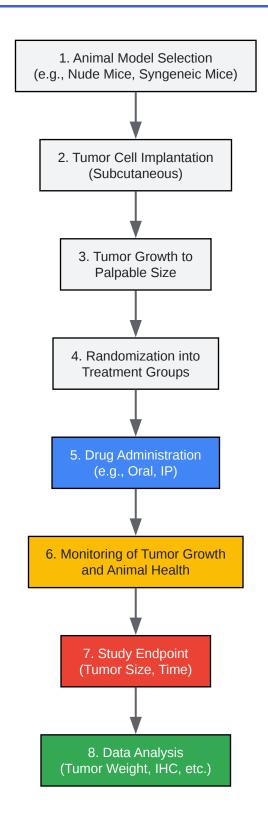
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Caption: Mitochondrial intrinsic pathway of apoptosis induced by benzothiazole derivatives.

Experimental Workflow for In Vivo Anticancer Studies

The general workflow for evaluating the in vivo anticancer activity of a test compound involves several key steps, from animal model selection to data analysis.





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Caption: Generalized experimental workflow for in vivo anticancer drug testing.



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